molecular formula C20H15N5O B5637212 4-anilino-2-(4-methoxyanilino)pyridine-3,5-dicarbonitrile

4-anilino-2-(4-methoxyanilino)pyridine-3,5-dicarbonitrile

Cat. No.: B5637212
M. Wt: 341.4 g/mol
InChI Key: DUXQEVILMGHGCW-UHFFFAOYSA-N
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Description

4-anilino-2-(4-methoxyanilino)pyridine-3,5-dicarbonitrile is a complex organic compound that has garnered significant interest in the fields of materials chemistry and medicinal chemistry. This compound is characterized by its pyridine core substituted with anilino and methoxyanilino groups, along with dicarbonitrile functionalities. Its unique structure imparts distinct electronic properties, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilino-2-(4-methoxyanilino)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-anilino-2-(4-methoxyanilino)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s electronic properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

4-anilino-2-(4-methoxyanilino)pyridine-3,5-dicarbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of anilino and methoxyanilino groups, which imparts unique electronic properties and reactivity. This makes it particularly valuable for applications in materials science and medicinal chemistry.

Properties

IUPAC Name

4-anilino-2-(4-methoxyanilino)pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c1-26-17-9-7-16(8-10-17)25-20-18(12-22)19(14(11-21)13-23-20)24-15-5-3-2-4-6-15/h2-10,13H,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXQEVILMGHGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=C(C(=C2C#N)NC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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